Ro3280
概述
描述
TPKI-24 is a compound known for its potent inhibitory activity against polo-like kinases (PLKs). Polo-like kinases are a family of serine/threonine-protein kinases that play crucial roles in cell cycle regulation, mitosis, and DNA damage response.
科学研究应用
TPKI-24 在化学、生物学、医学和工业领域有着广泛的科学研究应用。在化学领域,TPKI-24 用作工具化合物来研究激酶抑制剂的结构-活性关系,并开发具有改进的选择性和效力的新型抑制剂。 在生物学领域,TPKI-24 用于研究有丝分裂样激酶在细胞周期调节中的作用,并阐明其功能的分子机制 .
在医学领域,TPKI-24 已显示出作为治疗各种癌症的潜在治疗剂的希望。其抑制有丝分裂样激酶的能力使其成为靶向癌症治疗的有价值候选者,因为它可以选择性地破坏癌细胞的增殖,同时保留正常细胞。 此外,TPKI-24 用于临床前研究,以评估其在癌症动物模型中的疗效和安全性 .
在工业领域,TPKI-24 用于开发激酶抑制剂的诊断检测和筛选平台。 其特征明确的抑制活性和选择性使其成为基准测试新型抑制剂的性能和验证高通量筛选活动结果的理想参考化合物 .
作用机制
TPKI-24 的作用机制涉及通过与它们的 ATP 结合位点结合来抑制有丝分裂样激酶。这种结合阻止了下游底物的磷酸化,从而破坏了调节细胞周期进程和有丝分裂的信号通路。 TPKI-24 对有丝分裂样激酶的抑制导致癌细胞的细胞周期停滞和凋亡,使其成为一种有效的抗癌剂 .
与相似化合物的比较
TPKI-24 是针对有丝分裂样激酶的一类更广泛的激酶抑制剂的一部分。类似的化合物包括 TPKI-26、GSK461364、GSK579289A、GSK237701A 和 BI2536。这些化合物具有共同的作用机制,但在选择性、效力和药代动力学特性方面有所不同。 例如,TPKI-26 是 PLK1 和 PLK2 的双重抑制剂,而 GSK461364 是 PLK1 的选择性抑制剂 .
与这些类似化合物相比,TPKI-24 的独特之处在于其能够以高效力和最小的脱靶效应选择性地抑制 PLK1。 这种选择性使 TPKI-24 成为研究 PLK1 在细胞周期调节中的具体作用以及开发针对 PLK1 依赖性癌症的靶向治疗的有价值工具 .
生化分析
Biochemical Properties
Ro3280 plays a crucial role in biochemical reactions by inhibiting PLK1, a serine/threonine-protein kinase involved in various stages of mitosis. The compound exhibits high selectivity for PLK1 with an IC50 of 3 nM and a Kd of 0.09 nM . This compound interacts with several biomolecules, including PLK1, ALK, CAMKK1, CAMKK2, DAPK1, DAPK3, FER, GAK, MYLK, PTK2, PTK2B, RPS6KA6, and TTK . These interactions primarily involve inhibition of kinase activity, leading to disruptions in cell cycle progression and induction of apoptosis.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, such as MCF-7 breast cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . The compound also affects cell signaling pathways, including the Wnt/β-catenin pathway, and influences gene expression and cellular metabolism . This compound’s impact on cell function is evident through its ability to decrease mitochondrial membrane potential and induce DNA damage response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PLK1, leading to the inhibition of PLK1 activity. This inhibition disrupts the normal progression of mitosis, resulting in cell cycle arrest and apoptosis . This compound also regulates several apoptosis-associated genes, including DCC, CDKN1A, BTK, and SOCS2 . Additionally, this compound’s inhibition of PLK1 affects the phosphorylation of Drosha, a key component in microRNA biogenesis, altering its subcellular localization and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and maintains its inhibitory activity against PLK1 over extended periods . Long-term studies have shown that this compound can induce sustained apoptosis and cell cycle arrest in cancer cells . The compound’s stability and degradation in different experimental conditions may vary, influencing its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal cell function and potential off-target interactions . These dosage-dependent effects highlight the importance of optimizing this compound’s dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PLK1. The compound’s inhibition of PLK1 affects various downstream signaling pathways, including the Wnt/β-catenin pathway . This compound’s impact on metabolic flux and metabolite levels is evident through its ability to induce apoptosis and disrupt cellular metabolism . The compound’s interactions with enzymes and cofactors further influence its metabolic pathways and overall cellular effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to PLK1 and other target proteins . This compound’s transport mechanisms ensure its effective distribution to target sites, enhancing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with PLK1 and other biomolecules. The compound is predominantly localized in the cytoplasm, where it exerts its inhibitory effects on PLK1 . This compound’s activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to relevant cellular compartments.
准备方法
TPKI-24 的合成涉及多个步骤,包括中间化合物的制备和最终偶联反应。合成路线通常从合成苯胺基四氢蝶啶化学型开始,然后进行各种官能团修饰以达到所需的抑制活性。 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力设置以优化最终产物的产率和纯度 .
TPKI-24 的工业生产方法旨在可扩展且具有成本效益。这些方法通常涉及使用高通量合成技术,例如连续流动化学,以生产大量具有稳定质量的化合物。 使用自动化系统和先进的分析技术可确保生产过程的可重复性和效率 .
化学反应分析
TPKI-24 会经历各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺类和硫醇类等亲核试剂。这些反应形成的主要产物取决于所用试剂和具体条件。 例如,TPKI-24 的氧化会导致形成羟基化衍生物,而还原则会产生脱氧产物 .
相似化合物的比较
TPKI-24 is part of a broader class of kinase inhibitors that target polo-like kinases. Similar compounds include TPKI-26, GSK461364, GSK579289A, GSK237701A, and BI2536. These compounds share a common mechanism of action but differ in their selectivity, potency, and pharmacokinetic properties. For example, TPKI-26 is a dual inhibitor of PLK1 and PLK2, while GSK461364 is a selective inhibitor of PLK1 .
Compared to these similar compounds, TPKI-24 is unique in its ability to selectively inhibit PLK1 with high potency and minimal off-target effects. This selectivity makes TPKI-24 a valuable tool for studying the specific roles of PLK1 in cell cycle regulation and for developing targeted therapies for PLK1-dependent cancers .
属性
IUPAC Name |
4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35F2N7O3/c1-34-12-10-18(11-13-34)31-24(37)17-8-9-20(22(14-17)39-3)32-26-30-15-21-23(33-26)36(19-6-4-5-7-19)16-27(28,29)25(38)35(21)2/h8-9,14-15,18-19H,4-7,10-13,16H2,1-3H3,(H,31,37)(H,30,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZZLZKAXGMMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F2N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048511 | |
Record name | Ro 3280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062243-51-9 | |
Record name | Ro 3280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。